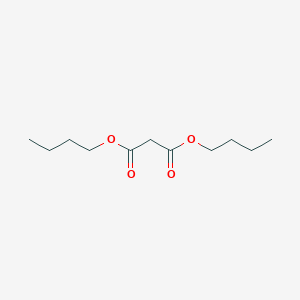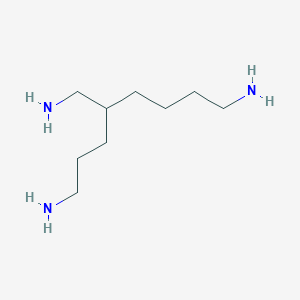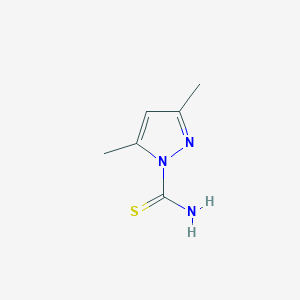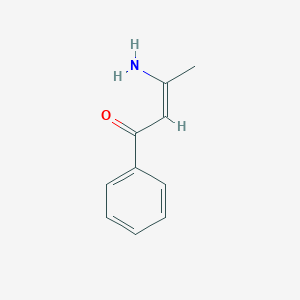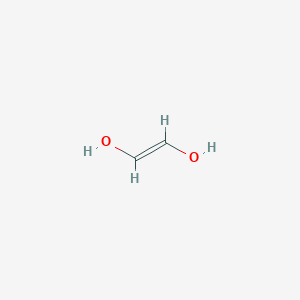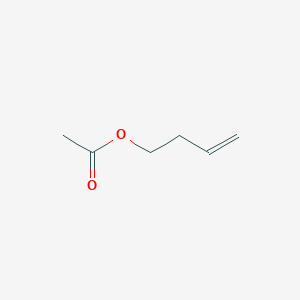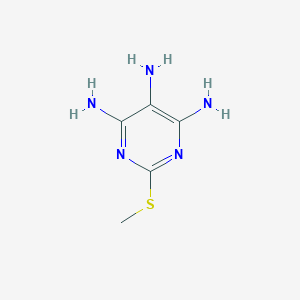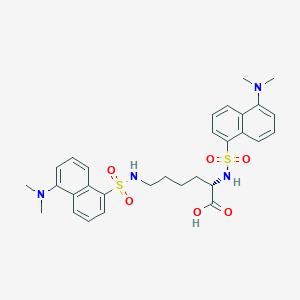
Didansyl-L-lisina
Descripción general
Descripción
Didansyl-L-lysine is a fluorescent derivative of the amino acid lysine, characterized by the presence of two dansyl groups attached to the lysine molecule. The compound is widely used in biochemical and analytical applications due to its strong fluorescence properties, which make it an excellent probe for studying protein structure and function.
Aplicaciones Científicas De Investigación
Didansyl-L-lysine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the structure and dynamics of proteins and peptides.
Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays to detect specific proteins or peptides in biological samples.
Industry: Applied in the development of biosensors and other analytical devices.
Mecanismo De Acción
Target of Action
Didansyl-L-lysine is a derivative of the essential amino acid L-lysine . The primary target of L-lysine in the body is the proteins of the herpes simplex virus, which are rich in L-arginine . .
Mode of Action
It’s known that l-lysine competes with l-arginine, which is required by the herpes simplex virus for replication
Biochemical Pathways
L-lysine, the parent compound of Didansyl-L-lysine, is involved in several biochemical pathways. It is synthesized from L-aspartic acid via the diaminopimelic acid (DAP) pathway in most bacteria . The DAP pathway involves several enzymes, including aspartate kinase and dihydrodipicolinate synthase . .
Result of Action
L-lysine, the parent compound, has putative anti-herpes simplex virus activity
Action Environment
It’s known that the dansyl group in didansyl-l-lysine is fluorescent under uv light, which could potentially be influenced by environmental factors .
Análisis Bioquímico
Biochemical Properties
The specific biochemical properties of Didansyl-L-lysine are not well-documented in the literature. It is known that lysine, a component of Didansyl-L-lysine, plays a crucial role in various biochemical reactions. Lysine is an essential amino acid involved in protein synthesis, and it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific context within the cell .
Cellular Effects
The specific cellular effects of Didansyl-L-lysine are not well-documented. Lysine, a component of Didansyl-L-lysine, has been shown to have significant effects on various types of cells and cellular processes. For example, lysine has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that lysine can undergo various post-translational modifications, such as acetylation, which can influence its interactions with other biomolecules and its overall function .
Temporal Effects in Laboratory Settings
It is known that lysine and its derivatives can have varying effects over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Didansyl-L-lysine dosage in animal models are not well-documented. Lysine, a component of Didansyl-L-lysine, has been studied in various animal models. For example, studies have shown that the effects of lysine supplementation can vary with different dosages, and high doses can lead to toxic or adverse effects .
Metabolic Pathways
Didansyl-L-lysine is likely involved in the metabolic pathways of lysine, given that it is a derivative of this amino acid. Lysine metabolism involves various enzymes and cofactors, and it can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that lysine and its derivatives can interact with various transporters and binding proteins, which can influence their localization or accumulation .
Subcellular Localization
Lysine and its derivatives can be directed to specific compartments or organelles within the cell through various targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Didansyl-L-lysine is synthesized through a multi-step process involving the reaction of lysine with dansyl chloride. The reaction typically occurs in an alkaline medium, such as sodium carbonate buffer, to facilitate the nucleophilic attack of the amino groups on the dansyl chloride. The reaction conditions include:
Temperature: Room temperature
Time: Approximately 60 minutes
Solvent: Sodium carbonate buffer
Industrial Production Methods: Industrial production of Didansyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Lysine and dansyl chloride
Catalysts: None required
Purification: Chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity
Análisis De Reacciones Químicas
Types of Reactions: Didansyl-L-lysine undergoes several types of chemical reactions, including:
Oxidation: The dansyl groups can be oxidized under specific conditions, altering the fluorescence properties.
Substitution: The dansyl groups can be substituted with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Various nucleophiles under alkaline conditions
Major Products:
Oxidation Products: Modified dansyl derivatives with altered fluorescence
Substitution Products: New compounds with different functional groups replacing the dansyl groups
Comparación Con Compuestos Similares
Dansyl-L-lysine: A similar compound with a single dansyl group attached to lysine.
Dansyl-L-arginine: Another fluorescent derivative of an amino acid, used for similar applications.
Uniqueness: Didansyl-L-lysine is unique due to the presence of two dansyl groups, which enhances its fluorescence properties and makes it more sensitive for detecting molecular interactions. This dual labeling provides a higher signal-to-noise ratio compared to compounds with a single dansyl group, making it particularly useful in applications requiring high sensitivity and specificity.
Propiedades
IUPAC Name |
(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAZYTPTPLUAPK-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431769 | |
| Record name | Didansyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263-03-2 | |
| Record name | Didansyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Didansyl-L-lysine suitable for molecular imprinting applications?
A: Didansyl-L-lysine is utilized as a template molecule in molecular imprinting due to its structural features. [, ] The presence of two dansyl groups provides fluorescence, enabling sensitive detection and quantification of binding events. [, ] Additionally, the molecule possesses various functional groups, including amine and carboxylic acid moieties, capable of interacting with functional monomers during the imprinting process. [, ] This interaction allows for the creation of specific recognition cavities within the imprinted polymer matrix.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


